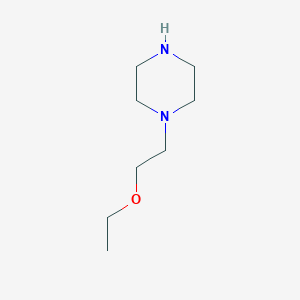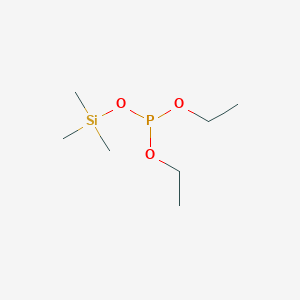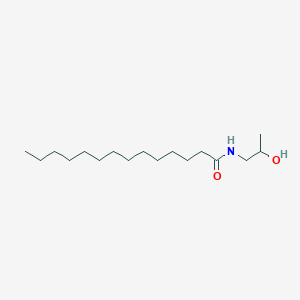
N-(2-Hydroxypropyl)myristamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxypropyl)myristamide (HPMA) is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. HPMA is a derivative of myristic acid, which is a saturated fatty acid found in coconut oil and other natural sources.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxypropyl)myristamide is not fully understood. However, it is believed that N-(2-Hydroxypropyl)myristamide exerts its effects by modulating various signaling pathways in cells. For example, N-(2-Hydroxypropyl)myristamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2-Hydroxypropyl)myristamide has also been shown to activate the Nrf2 pathway, which is involved in cellular protection against oxidative stress.
Biochemical and Physiological Effects:
N-(2-Hydroxypropyl)myristamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Hydroxypropyl)myristamide can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that N-(2-Hydroxypropyl)myristamide can improve cognitive function in animal models of Alzheimer's disease and protect against ischemic brain injury. N-(2-Hydroxypropyl)myristamide has also been shown to have antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Hydroxypropyl)myristamide in lab experiments is its versatility. N-(2-Hydroxypropyl)myristamide can be easily modified to suit different experimental needs, such as by attaching various functional groups to the molecule. Additionally, N-(2-Hydroxypropyl)myristamide is relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-Hydroxypropyl)myristamide is its cost. N-(2-Hydroxypropyl)myristamide is a synthetic compound that can be expensive to produce in large quantities.
Zukünftige Richtungen
There are several future directions for N-(2-Hydroxypropyl)myristamide research. One area of interest is the development of N-(2-Hydroxypropyl)myristamide-based drug delivery systems for targeted cancer therapy. Another area of interest is the use of N-(2-Hydroxypropyl)myristamide as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, N-(2-Hydroxypropyl)myristamide could be further modified to improve its properties, such as by increasing its solubility or reducing its toxicity. Overall, N-(2-Hydroxypropyl)myristamide has the potential to be a valuable tool in various fields of research and industry.
Synthesemethoden
The synthesis of N-(2-Hydroxypropyl)myristamide involves the reaction of myristic acid with 2-hydroxypropylamine. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The yield of N-(2-Hydroxypropyl)myristamide is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
N-(2-Hydroxypropyl)myristamide has been studied for its potential applications in various fields, including biomedical research, pharmaceuticals, and industrial chemistry. In biomedical research, N-(2-Hydroxypropyl)myristamide has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied as a potential drug delivery system, due to its ability to cross the blood-brain barrier and target specific cells. In pharmaceuticals, N-(2-Hydroxypropyl)myristamide has been used as a surfactant and emulsifier in drug formulations. In industrial chemistry, N-(2-Hydroxypropyl)myristamide has been used as a lubricant and in the production of plastics and other materials.
Eigenschaften
CAS-Nummer |
10525-14-1 |
|---|---|
Produktname |
N-(2-Hydroxypropyl)myristamide |
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N-(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
WGBIOGHOLKYEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Andere CAS-Nummern |
68855-61-8 10525-14-1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




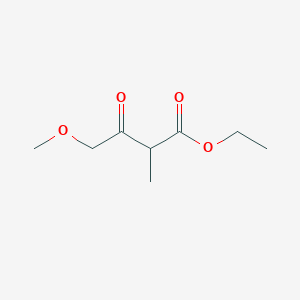

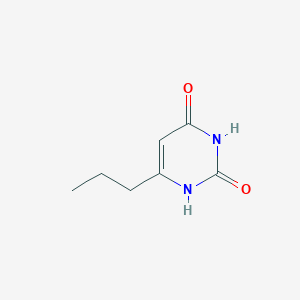

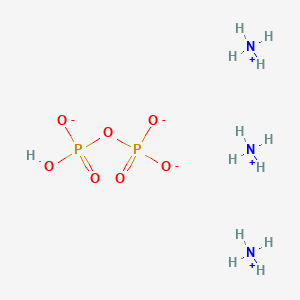
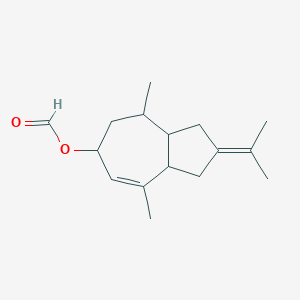



![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)
